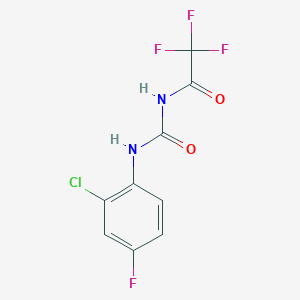![molecular formula C19H20F3NO3 B284258 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide, also known as GW501516, is a synthetic drug that is classified as a PPAR-delta agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports world as a performance-enhancing drug.
Wirkmechanismus
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide works by activating PPAR-delta receptors in the body. PPAR-delta is a transcription factor that plays a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta by N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide leads to increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels. It has also been shown to improve exercise endurance in animal models and human trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which makes it a useful tool for studying the role of PPAR-delta in lipid metabolism, glucose homeostasis, and inflammation. However, one limitation of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide is its potential for off-target effects. It has been shown to activate other PPAR isoforms and nuclear receptors at high concentrations, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide in human trials. Another area of interest is its potential as a performance-enhancing drug. Further studies are needed to determine the long-term effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on athletic performance and the potential for abuse in the sports world. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide on lipid metabolism, glucose homeostasis, and inflammation.
Synthesemethoden
The synthesis of N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide involves several steps. The first step involves the reaction between 2-bromoethyl phenyl ether and sodium hydride to form 2-phenoxyethyl bromide. The second step involves the reaction between 2-phenoxyethyl bromide and 5-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol. The final step involves the reaction between 2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl ethanol and butanoyl chloride in the presence of a base to form N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. It has also been shown to improve exercise endurance in animal models and human trials.
Eigenschaften
Molekularformel |
C19H20F3NO3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H20F3NO3/c1-2-6-18(24)23-16-13-14(19(20,21)22)9-10-17(16)26-12-11-25-15-7-4-3-5-8-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
TZKFHPCJQPIZQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


